8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline
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Overview
Description
8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline is a complex organic compound with the molecular formula C17H17N3S. It is known for its unique structure, which combines a quinoline moiety with a hydrazone linkage to a 2,5-dimethylthiophene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 2,5-dimethylthiophene-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The compound’s hydrazone linkage allows it to act as a chelating agent, binding to metal ions and affecting enzymatic activities. Additionally, its quinoline moiety can intercalate into DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}pyridine
- **8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}isoquinoline
- **8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}benzothiazole
Uniqueness
8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline stands out due to its unique combination of a quinoline ring and a 2,5-dimethylthiophene group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance .
Properties
Molecular Formula |
C17H17N3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethylideneamino]quinolin-8-amine |
InChI |
InChI=1S/C17H17N3S/c1-11-10-15(13(3)21-11)12(2)19-20-16-8-4-6-14-7-5-9-18-17(14)16/h4-10,20H,1-3H3 |
InChI Key |
SOOWQEMYCDZODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
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